molecular formula C21H23FN6O2 B6468663 6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine CAS No. 2640970-30-3

6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine

Cat. No.: B6468663
CAS No.: 2640970-30-3
M. Wt: 410.4 g/mol
InChI Key: SEUMJPZJQPEYAW-UHFFFAOYSA-N
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Description

6-[5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is a complex organic compound with a structure combining elements of pyrrolopyrrole and purine systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine typically involves multi-step reactions:

  • Step 1: The initial formation of the octahydropyrrolo[3,4-c]pyrrole core through cyclization reactions.

  • Step 2: Introduction of the 4-fluorobenzoyl group via Friedel-Crafts acylation.

  • Step 3: Attachment of the purine moiety using nucleophilic substitution reactions.

  • Step 4: Introduction of the 2-methoxyethyl group through alkylation reactions. These steps require specific conditions like controlled temperatures, the use of catalysts (e.g., Lewis acids), and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may leverage continuous flow synthesis techniques to enhance yield and efficiency. Techniques such as high-performance liquid chromatography (HPLC) can be employed to purify the compound. Automation and computer-aided synthesis planning could streamline the process, ensuring high consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine undergoes various reactions, including:

  • Oxidation: The compound can be oxidized under mild conditions to introduce functional groups or modify existing ones.

  • Reduction: Hydrogenation reactions can reduce specific double bonds within the molecule.

  • Substitution: Electrophilic or nucleophilic substitution can occur, especially at the fluorobenzoyl site.

Common Reagents and Conditions

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

  • Reduction: Catalysts like palladium on carbon (Pd/C) in hydrogenation reactions.

  • Substitution: Halogenating agents such as bromine (Br2) and nucleophiles like amines.

Major Products

The primary products of these reactions depend on the reagent and conditions but often involve the formation of hydroxylated, alkylated, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a precursor for more complex organic molecules.

Biology

In biological research, it serves as a probe or inhibitor for studying enzyme functions and protein interactions.

Medicine

Pharmacologically, it may be investigated for its therapeutic potential, particularly in targeting specific receptors or enzymes involved in disease pathways.

Industry

Industrially, it could be used in the synthesis of advanced materials, including pharmaceuticals, agrochemicals, and specialty polymers.

Mechanism of Action

The mechanism by which 6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modify the target's activity, leading to downstream effects on cellular pathways. For instance, the fluorobenzoyl group may facilitate binding through π-π stacking interactions, while the purine moiety can interact with nucleotide-binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 6-[5-(4-Chlorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine

  • 6-[5-(4-Bromobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine

  • 6-[5-(4-Methylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine

Unique Features

The 4-fluorobenzoyl group in 6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine provides unique electronic characteristics, enhancing its binding affinity and specificity for certain molecular targets. This fluoro group can influence the compound's reactivity and stability compared to similar compounds with different substituents.

Hope you find this detailed article helpful!

Properties

IUPAC Name

(4-fluorophenyl)-[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O2/c1-30-7-6-26-13-25-18-19(26)23-12-24-20(18)27-8-15-10-28(11-16(15)9-27)21(29)14-2-4-17(22)5-3-14/h2-5,12-13,15-16H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUMJPZJQPEYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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